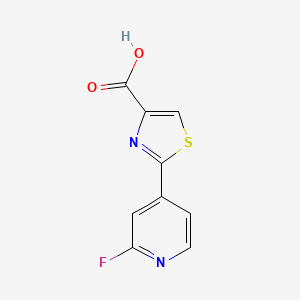

2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features both a thiazole ring and a fluoropyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Vorbereitungsmethoden

The synthesis of 2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid typically involves the reaction of 2-fluoropyridine with thiazole-4-carboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Analyse Chemischer Reaktionen

2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The fluoropyridine moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets . These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid can be compared with other similar compounds, such as:

2-(4-Pyridyl)thiazole-4-carboxylic Acid: This compound lacks the fluorine atom, which may result in different biological activities and chemical reactivity.

2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide: This derivative has a different substituent on the thiazole ring, leading to variations in its biological properties.

2-(2-Chloro-4-(trifluoromethyl)thiazole-5-yl)-2-(2-phenylthiazole-4-yl)-acrylonitrile: This compound features additional substituents that can significantly alter its chemical and biological behavior.

The uniqueness of this compound lies in its combination of a fluoropyridine and thiazole ring, which imparts distinct chemical and biological properties .

Biologische Aktivität

2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. The compound features a thiazole ring and a fluorinated pyridine moiety, which contribute to its interactions with biological macromolecules. This article reviews its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_6F_N_2O_2S, with a molecular weight of approximately 224.21 g/mol. The presence of the fluorine atom in the pyridine ring enhances its chemical reactivity and biological activity, making it an interesting subject for pharmaceutical research.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, which could be beneficial in conditions such as arthritis and other inflammatory diseases. Specific studies have shown that these compounds can inhibit pro-inflammatory cytokines, leading to reduced inflammation markers in animal models.

Anticancer Activity

The anticancer potential of this compound has garnered attention due to its structural characteristics. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization. Comparative studies have shown that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to disease processes.

- Receptor Modulation : It has been suggested that the compound could modulate receptor activity involved in inflammatory responses and cancer progression.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |

| Anti-inflammatory Effects | Inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages with IC50 values of 20 µM. |

| Cytotoxicity Against Cancer Cells | Induced apoptosis in MCF-7 (breast cancer) cells with an IC50 value of 15 µM; exhibited lower cytotoxicity against non-cancerous cell lines. |

Eigenschaften

Molekularformel |

C9H5FN2O2S |

|---|---|

Molekulargewicht |

224.21 g/mol |

IUPAC-Name |

2-(2-fluoropyridin-4-yl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C9H5FN2O2S/c10-7-3-5(1-2-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) |

InChI-Schlüssel |

NSMTYLATKHYZJX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C=C1C2=NC(=CS2)C(=O)O)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.